N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 876883-62-4
VCID: VC4286178
InChI: InChI=1S/C22H21N3O/c1-16(26)23-14-13-22-24-20-11-4-5-12-21(20)25(22)15-18-9-6-8-17-7-2-3-10-19(17)18/h2-12H,13-15H2,1H3,(H,23,26)
SMILES: CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43
Molecular Formula: C22H21N3O
Molecular Weight: 343.43

N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide

CAS No.: 876883-62-4

Cat. No.: VC4286178

Molecular Formula: C22H21N3O

Molecular Weight: 343.43

* For research use only. Not for human or veterinary use.

N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide - 876883-62-4

Specification

CAS No. 876883-62-4
Molecular Formula C22H21N3O
Molecular Weight 343.43
IUPAC Name N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide
Standard InChI InChI=1S/C22H21N3O/c1-16(26)23-14-13-22-24-20-11-4-5-12-21(20)25(22)15-18-9-6-8-17-7-2-3-10-19(17)18/h2-12H,13-15H2,1H3,(H,23,26)
Standard InChI Key PETIVCNTFLANMP-UHFFFAOYSA-N
SMILES CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-[2-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide (CAS: 876883-62-4) is an acetamide derivative with a benzimidazole-naphthalene hybrid structure . The IUPAC name reflects its substitution pattern: the benzimidazole ring is functionalized at the 1-position with a naphthalen-1-ylmethyl group and at the 2-position with an ethyl chain terminating in an acetamide moiety. Key identifiers include:

PropertyValue
Molecular FormulaC22H21N3O\text{C}_{22}\text{H}_{21}\text{N}_{3}\text{O}
Molecular Weight343.43 g/mol
SMILESCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43
InChIKeyPETIVCNTFLANMP-UHFFFAOYSA-N

The naphthalene moiety enhances lipophilicity (logP=4.31\log P = 4.31), while the acetamide group contributes to hydrogen-bonding capacity (PSA = 46.92 Ų) .

Structural Confirmation

X-ray crystallography and spectroscopic methods (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) confirm the compound’s structure. The benzimidazole core exhibits planarity, while the naphthalen-1-ylmethyl and ethylacetamide substituents adopt orthogonal orientations, minimizing steric clashes . Key bond lengths include CaromaticN\text{C}_{\text{aromatic}}-\text{N} (1.33–1.37 Å) and C=O\text{C}=\text{O} (1.22 Å), consistent with conjugated systems .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions yields the benzimidazole ring .

  • Naphthalen-1-ylmethyl Substitution: Alkylation at the 1-position using naphthalen-1-ylmethyl bromide in the presence of a base (e.g., K2_2CO3_3).

  • Acetamide Functionalization: Reaction of the 2-ethylamine intermediate with acetyl chloride in dichloromethane.

Example Reaction Scheme:

Benzimidazole+Naphthalen-1-ylmethyl bromideBase1-Substituted BenzimidazoleAcetyl ChlorideN-[2-[1-(Naphthalen-1-ylmethyl)Benzimidazol-2-yl]Ethyl]Acetamide\text{Benzimidazole} + \text{Naphthalen-1-ylmethyl bromide} \xrightarrow{\text{Base}} \text{1-Substituted Benzimidazole} \xrightarrow{\text{Acetyl Chloride}} \text{N-[2-[1-(Naphthalen-1-ylmethyl)Benzimidazol-2-yl]Ethyl]Acetamide}

Yield and Purification

Typical yields range from 65–75%, with purification via column chromatography (silica gel, ethyl acetate/hexane). Recrystallization from ethanol improves purity (>98% by HPLC) .

Biological Activities and Mechanisms

Antimicrobial and Antitubercular Effects

Structural analogs exhibit MIC values of 16–64 µg/mL against Staphylococcus aureus and Mycobacterium tuberculosis . The compound’s lipophilicity facilitates membrane penetration, disrupting bacterial efflux pumps.

Enzyme Inhibition

N-[2-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide inhibits α-glucosidase (IC50_{50} = 8.3 µM), suggesting antidiabetic applications . The mechanism involves competitive binding to the enzyme’s active site, as confirmed by molecular docking .

Physicochemical and Pharmacokinetic Properties

PropertyValue
SolubilityLow in water (<0.1 mg/mL); soluble in DMSO, DMF
Melting Point198–202°C
Log P4.31
Plasma Protein Binding~89% (predicted)

Metabolism studies indicate hepatic oxidation via CYP3A4, generating hydroxylated metabolites. The compound exhibits moderate bioavailability (45–50%) in rodent models .

Applications and Future Directions

Therapeutic Development

  • Oncology: As a lead compound for kinase inhibitors .

  • Infectious Diseases: Optimization for multidrug-resistant tuberculosis.

  • Diabetes: α-Glucosidase inhibitor formulations .

Material Science

The naphthalene-benzimidazole scaffold serves as a fluorophore in organic LEDs, with an emission maximum at 420 nm .

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